
DC260126
Übersicht
Beschreibung
This compound is known for its ability to inhibit GPR40-mediated calcium ion elevations stimulated by various fatty acids such as linoleic acid, oleic acid, palmitoleic acid, and lauric acid . DC260126 has shown protective effects against endoplasmic reticulum stress and apoptosis induced by palmitic acid in pancreatic beta cells .
Wissenschaftliche Forschungsanwendungen
DC260126 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Rolle von GPR40 in verschiedenen biochemischen Signalwegen zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse wie Kalziumsignalisierung und Apoptose.
Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen bei Erkrankungen im Zusammenhang mit Stoffwechselstörungen und Diabetes.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf GPR40 und verwandte Signalwege abzielen.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Antagonisierung von GPR40, einem Rezeptor, der an der Vermittlung der Wirkungen von freien Fettsäuren auf die Insulinausschüttung und die Glukosehomöostase beteiligt ist. Durch Hemmung von GPR40 reduziert this compound die Kalziumionen-Erhöhungen und unterdrückt die durch Glukose stimulierte Insulinausschüttung . Dieser Mechanismus ist besonders relevant im Zusammenhang mit Stoffwechselstörungen, bei denen eine dysregulierte Insulinausschüttung eine entscheidende Rolle spielt.
Wirkmechanismus
Target of Action
DC260126, also known as N-(4-butylphenyl)-4-fluorobenzenesulfonamide or DC-260126, is a potent antagonist of GPR40 (FFAR1) . GPR40 is a G protein-coupled receptor that mediates both acute and chronic effects of free fatty acids (FFAs) on insulin secretion .
Mode of Action
This compound dose-dependently inhibits GPR40-mediated Ca2+ elevations stimulated by various fatty acids such as linoleic acid, oleic acid, palmitoleic acid, and lauric acid . By antagonizing GPR40, this compound can reduce the effects of FFAs on insulin secretion .
Biochemical Pathways
The inhibition of GPR40 by this compound affects the biochemical pathways related to insulin secretion. It reduces GTP-loading and ERK1/2 phosphorylation stimulated by linoleic acid in GPR40-CHO cells, and suppresses palmitic acid potentiated glucose-stimulated insulin secretion .
Pharmacokinetics
It’s noted that the compound was administered at a dose of 10 mg/kg to obese diabetic db/db mice in one study
Result of Action
Moreover, this compound reduces the proinsulin/insulin ratio and the apoptotic rate of pancreatic β-cells .
Action Environment
The action of this compound can be influenced by the physiological environment. For instance, in the context of obesity and diabetes (as in db/db mice), this compound can protect against pancreatic β-cells dysfunction through reducing overload of β-cells, and it increases insulin sensitivity possibly via alleviation of hyperinsulinemia
Biochemische Analyse
Biochemical Properties
DC260126 interacts with the G protein-coupled receptor 40 (GPR40), which mediates both acute and chronic effects of free fatty acids (FFAs) on insulin secretion . This compound acts as an antagonist, inhibiting the action of GPR40 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit glucose-stimulated insulin secretion, reduce blood insulin levels, and improve insulin sensitivity in db/db mice . Moreover, this compound has been observed to reduce the proinsulin/insulin ratio and the apoptotic rate of pancreatic β-cells .
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on GPR40. By inhibiting GPR40, this compound can reduce the overload of β-cells, potentially protecting against pancreatic β-cells dysfunction . This suggests that this compound may exert its effects at the molecular level through binding interactions with GPR40, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It has been reported that this compound significantly inhibited glucose-stimulated insulin secretion and improved insulin sensitivity after 3 weeks of administration in db/db mice .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in obese diabetic db/db mice, administration of a 10 mg/kg dose of this compound led to significant improvements in β-cell function
Metabolic Pathways
Given its interaction with GPR40, it is likely that this compound plays a role in the metabolism of free fatty acids .
Transport and Distribution
Given its small molecule nature and its interaction with GPR40, it is likely that this compound can readily diffuse across cell membranes and distribute throughout tissues .
Subcellular Localization
Given its interaction with GPR40, which is a membrane-bound receptor, it is likely that this compound localizes to the cell membrane where GPR40 is present .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von DC260126 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen, gefolgt von Funktionalgruppenmodifikationen, um die gewünschten Substituenten einzuführen. Spezifische Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet typischerweise eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um Konsistenz und Effizienz zu gewährleisten. Das Verfahren umfasst Reinigungsschritte wie Umkristallisation und Chromatographie, um die Verbindung in reiner Form zu erhalten. Qualitätskontrollmaßnahmen werden implementiert, um sicherzustellen, dass das Endprodukt die erforderlichen Spezifikationen erfüllt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
DC260126 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Substitutionsreaktionen können verwendet werden, um verschiedene Substituenten an die Kernstruktur einzuführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu oxidierten Derivaten mit veränderten funktionellen Gruppen führen, während Substitutionsreaktionen neue Substituenten einführen können, was zu strukturell unterschiedlichen Analogen führt.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
GW1100: Ein weiterer GPR40-Antagonist mit ähnlichen hemmenden Wirkungen auf die Kalziumsignalisierung.
AMG 837: Ein GPR40-Agonist, der die Insulinausschüttung verstärkt, im Gegensatz zu den antagonistischen Wirkungen von DC260126.
TAK-875: Ein GPR40-Agonist, der auf sein Potenzial zur Behandlung von Typ-2-Diabetes untersucht wird.
Einzigartigkeit von this compound
This compound ist einzigartig in seiner potenten antagonistischen Aktivität gegenüber GPR40, was es zu einem wertvollen Werkzeug für die Untersuchung der Rolle des Rezeptors in verschiedenen physiologischen und pathologischen Prozessen macht. Seine schützenden Wirkungen gegen ER-Stress und Apoptose unterscheiden es zusätzlich von anderen GPR40-Antagonisten .
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S/c1-2-3-4-13-5-9-15(10-6-13)18-21(19,20)16-11-7-14(17)8-12-16/h5-12,18H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGHPXKWPGIDSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346692-04-4 | |
| Record name | 346692-04-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DC260126 interact with GPR40 and what are the downstream effects?
A: this compound acts as an antagonist of GPR40, binding to the receptor and blocking its activation by free fatty acids (FFAs). [, ] This inhibition of GPR40 signaling has been shown to protect pancreatic β-cells from palmitate-induced endoplasmic reticulum (ER) stress and apoptosis in vitro. [] In diabetic db/db mice, this compound treatment led to reduced glucose-stimulated insulin secretion, lower blood insulin levels, and improved insulin sensitivity. [] It also decreased the proinsulin/insulin ratio and apoptotic rate of pancreatic β-cells. []
Q2: What is known about the Structure-Activity Relationship (SAR) of this compound and its analogs?
A2: While the provided research focuses primarily on this compound, it doesn't delve into detailed SAR studies. Further research exploring structural modifications of this compound and their impact on activity, potency, and selectivity towards GPR40 would be valuable.
Q3: What are the in vitro and in vivo efficacy findings for this compound?
A: In vitro studies using MIN6 β-cells demonstrated that this compound protects against palmitate-induced ER stress and apoptosis. [] Similar protective effects were observed in GPR40-deficient MIN6 cells. [] In vivo, this compound administration in diabetic db/db mice improved insulin sensitivity and protected pancreatic β-cells from dysfunction, although it did not significantly reduce blood glucose levels. []
Q4: Are there concerns about resistance developing to this compound?
A4: The provided research does not address the development of resistance to this compound. Further investigation is needed to determine if prolonged exposure to the compound could lead to resistance mechanisms and how they might compare to other GPR40 antagonists or related therapeutic classes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


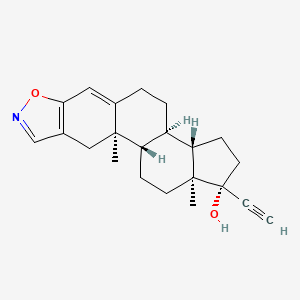
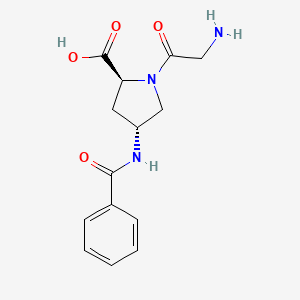



![2,7-Bis[(3-aminopropyl)amino]-1,8-naphthyridine](/img/structure/B1669796.png)
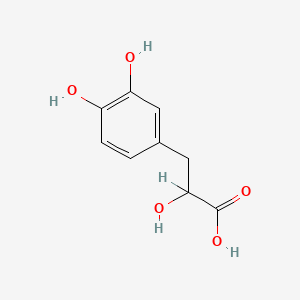




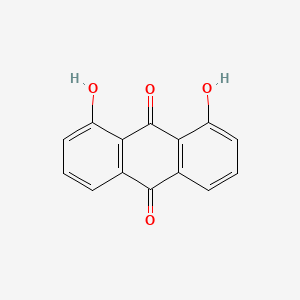
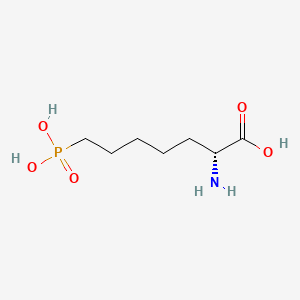
![N-[4-[[4-(2-benzoylanilino)-5-nitropyrimidin-2-yl]amino]phenyl]acetamide](/img/structure/B1669811.png)
